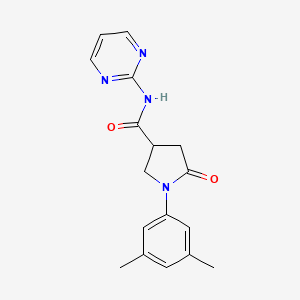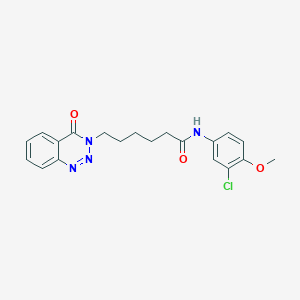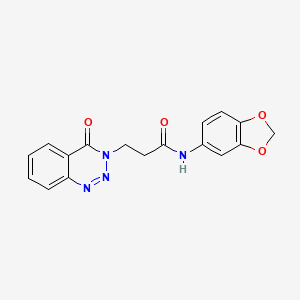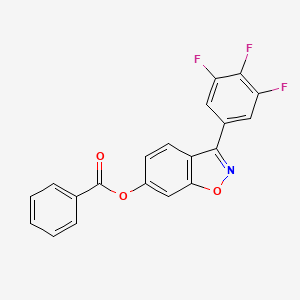
1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.
Pyrimidine Derivatives: These compounds share the pyrimidine moiety but may have different functional groups.
Dimethylphenyl Derivatives: These compounds share the dimethylphenyl group but may have different core structures.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N4O2 |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-11-6-12(2)8-14(7-11)21-10-13(9-15(21)22)16(23)20-17-18-4-3-5-19-17/h3-8,13H,9-10H2,1-2H3,(H,18,19,20,23) |
InChI-Schlüssel |
FZTBIHRYUBYHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=NC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11160118.png)
![8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11160123.png)
![N-cyclohexyl-2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzamide](/img/structure/B11160125.png)
![4-ethyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one](/img/structure/B11160131.png)

![1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11160142.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11160143.png)
![5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11160151.png)


![N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11160170.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160180.png)
![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11160182.png)
![4-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11160191.png)
